molecular formula C20H15ClFN3O3S B14987790 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B14987790
M. Wt: 431.9 g/mol
InChI Key: JEAJLBNZSVNOJL-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a benzodioxole moiety, a 4-fluorobenzylsulfanyl substituent, and a carboxamide linkage. Its structural characterization likely involves crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation .

Properties

Molecular Formula

C20H15ClFN3O3S

Molecular Weight

431.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClFN3O3S/c21-15-9-24-20(29-10-12-1-4-14(22)5-2-12)25-18(15)19(26)23-8-13-3-6-16-17(7-13)28-11-27-16/h1-7,9H,8,10-11H2,(H,23,26)

InChI Key

JEAJLBNZSVNOJL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NC=C3Cl)SCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Chloropyrimidine Formation: The chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl3).

    Fluorobenzylsulfanyl Introduction: This step involves the nucleophilic substitution reaction where a fluorobenzyl group is introduced using reagents like sodium hydride (NaH) and 4-fluorobenzyl chloride.

    Final Coupling: The final step involves coupling the benzodioxole intermediate with the chloropyrimidine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural differences and similarities between the target compound and related molecules from the evidence:

Compound Core Scaffold Key Substituents Halogen/Functional Groups Crystallographic Data (if available)
Target Compound Pyrimidine-4-carboxamide - N-(1,3-Benzodioxol-5-ylmethyl)
- 5-Cl
- 2-[(4-Fluorobenzyl)sulfanyl]
Cl, F, S-thioether Not explicitly reported
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine-sulfonamide - 5-Br
- 2-Morpholin-4-yl
- 4-Methoxyphenyl
- 2,4,6-Trimethylbenzenesulfonamide
Br, S-sulfonamide, O-methoxy Structural data provided (bond angles/lengths)
N-[(1,3-Benzodioxol-5-yl)methyl]pyrrolo[2,3-d]pyrimidine-3-carboxamide Pyrrolopyrimidine - N-(1,3-Benzodioxol-5-ylmethyl)
- Pyrrolo[2,3-d]pyrimidine scaffold
None R factor = 0.050; data-to-parameter ratio = 14.3

Key Observations :

  • Halogenation : The target compound’s 5-Cl substituent contrasts with the 5-Br in , which may influence electronic properties and binding affinity.
  • Benzodioxole Motif : Shared with , this moiety is associated with improved bioavailability in drug design.
  • Scaffold Flexibility : The pyrimidine core in the target compound allows for modular substitution, whereas employs a fused pyrrolopyrimidine system, which may restrict conformational flexibility.

Physicochemical and Pharmacokinetic Properties

While explicit data are absent, inferences can be made:

  • Lipophilicity : The 4-fluorobenzylsulfanyl group likely increases lipophilicity compared to the morpholin-4-yl group in .
  • Metabolic Stability : The benzodioxole moiety (shared with ) may enhance resistance to oxidative metabolism.
  • Solubility : The carboxamide group in the target compound could improve aqueous solubility relative to sulfonamides in .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzodioxole moiety : Known for its role in enhancing biological activity.
  • Pyrimidine core : A common scaffold in medicinal chemistry.
  • Chloro and fluorobenzyl groups : These substitutions can influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.87 - 12.91Induces apoptosis, inhibits cell migration
MDA-MB-2311.75 - 9.46Cell cycle arrest at G2/M phase

The compound has shown better growth inhibition than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which has IC50 values of 17.02 µM for MCF-7 and 11.73 µM for MDA-MB-231 cells .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of EGFR and VGFR2 : The compound acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), which are critical in tumor growth and angiogenesis .
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, evidenced by increased levels of caspase activity .
  • Cell Cycle Arrest : The compound effectively halts the cell cycle progression, leading to DNA fragmentation in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential to interact with adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative disorders like Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds derived from pyrimidine scaffolds:

  • A study on phenylpyrazolo[3,4-d]pyrimidines demonstrated potent cytotoxicity across various cancer cell lines, with some compounds showing IC50 values as low as 0.3 µM .
  • Another research highlighted the synthesis of pyrimidine derivatives with significant inhibition against EGFR phosphorylation, indicating their potential as targeted therapies in cancer treatment .

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